5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide, commonly referred to as TAK-259, is a synthetic compound that exhibits significant pharmacological properties, particularly as a selective antagonist of the alpha-1D adrenergic receptor. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as chloro, methylsulfonyl, and carboxamide moieties. Its molecular formula is with a molecular weight of approximately 410.70 g/mol.
TAK-259 has been studied extensively in the context of pharmacology and drug development. Research indicates its potential applications in treating urinary disorders, particularly overactive bladder syndrome. The compound's selectivity for the alpha-1D adrenergic receptor minimizes off-target effects typically associated with non-selective adrenergic antagonists .
TAK-259 falls under the category of iminopyridine derivatives, specifically designed to target adrenergic receptors. Its classification is significant due to its therapeutic implications in managing conditions related to urinary frequency and other adrenergic receptor-mediated effects.
The synthesis of 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide involves several key steps:
These steps are conducted under controlled conditions to ensure high yields and purity of the final product. Industrial production methods have been optimized for large-scale synthesis, focusing on efficiency and stringent quality control measures .
The synthesis typically utilizes commercially available starting materials and may involve various reagents such as chlorinating agents and sulfonating agents, along with appropriate solvents and reaction conditions tailored for each step .
The molecular structure of TAK-259 can be represented by its InChI key and SMILES notation CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl
. The structure features:
TAK-259 participates in various chemical reactions due to its functional groups:
Common reagents for these reactions include:
TAK-259 acts primarily as an antagonist at the alpha-1D adrenergic receptor. By binding selectively to this receptor subtype, it inhibits downstream signaling pathways that contribute to urinary frequency and other related symptoms.
The mechanism involves:
Research indicates that this selective action may also minimize cardiovascular side effects associated with non-selective adrenergic antagonists .
The primary application of 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide is in pharmacology as a potential treatment for urinary disorders such as overactive bladder syndrome. Its selective action on alpha-1D adrenergic receptors suggests further exploration in cardiovascular and neurological applications .
Additionally, ongoing research aims to elucidate its complete interaction profile with various signaling pathways mediated by adrenergic receptors, which may lead to new therapeutic strategies in managing related conditions .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3